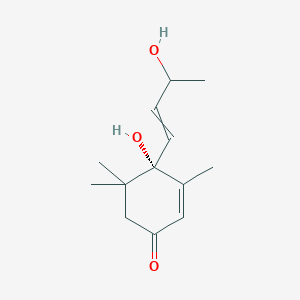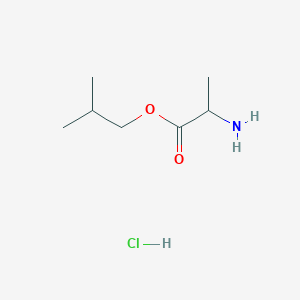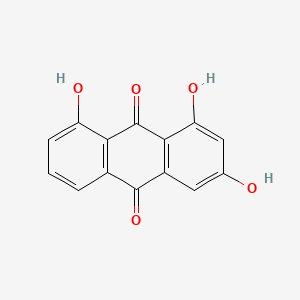
Cebranopadol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cebranopadol-d5 is a deuterated analog of cebranopadol, a novel first-in-class analgesic with highly potent agonistic activity at nociceptin/orphanin FQ peptide and opioid receptors . This compound is designed to provide effective pain relief with a better side effect profile compared to traditional opioids .
準備方法
The synthesis of cebranopadol-d5 involves the incorporation of deuterium atoms into the cebranopadol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
化学反応の分析
Cebranopadol-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Cebranopadol-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of cebranopadol.
Biology: Employed in biological studies to understand the interaction of cebranopadol with various receptors and its effects on cellular processes.
Medicine: Investigated for its potential use in pain management, particularly in conditions where traditional opioids are less effective or have undesirable side effects.
Industry: Utilized in the development of new analgesic drugs with improved efficacy and safety profiles.
作用機序
Cebranopadol-d5 exerts its effects by binding to and activating multiple opioid receptors, including the mu, delta, and kappa opioid receptors, as well as the nociceptin/orphanin FQ peptide receptor . This multi-receptor activity results in potent analgesic effects with a reduced risk of side effects such as respiratory depression and addiction .
類似化合物との比較
Cebranopadol-d5 is unique in its multi-receptor activity, which distinguishes it from other opioid analgesics that typically target only one or two receptors. Similar compounds include:
Morphine: A traditional opioid that primarily targets the mu opioid receptor.
Fentanyl: A synthetic opioid that also primarily targets the mu opioid receptor but is much more potent than morphine.
Buprenorphine: A partial agonist at the mu opioid receptor and an antagonist at the kappa opioid receptor.
This compound’s ability to activate multiple receptors provides a broader range of analgesic effects and a better side effect profile compared to these traditional opioids .
特性
分子式 |
C24H27FN2O |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
6-fluoro-N,N-dimethyl-1'-(2,3,4,5,6-pentadeuteriophenyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3/i3D,4D,5D,6D,7D |
InChIキー |
CSMVOZKEWSOFER-DKFMXDSJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCC3(CC2)C4=C(CCO3)C5=C(N4)C=CC(=C5)F)N(C)C)[2H])[2H] |
正規SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
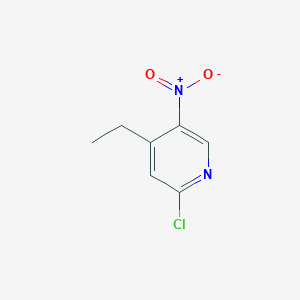
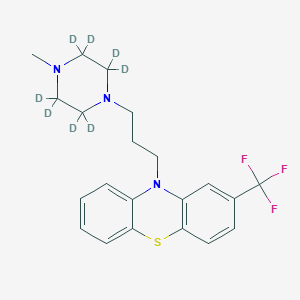
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)

